molecular formula C11H12O B6204498 3-cyclobutylbenzaldehyde CAS No. 1432621-69-6

3-cyclobutylbenzaldehyde

Cat. No.: B6204498
CAS No.: 1432621-69-6
M. Wt: 160.2
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Description

3-Cyclobutylbenzaldehyde is an organic compound with the molecular formula C₁₁H₁₂O It is a benzaldehyde derivative where a cyclobutyl group is attached to the benzene ring

Properties

CAS No.

1432621-69-6

Molecular Formula

C11H12O

Molecular Weight

160.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Cyclobutylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclobutylbenzene with formyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Another method involves the reduction of 3-cyclobutylbenzonitrile using a reducing agent like lithium aluminum hydride (LiAlH₄) to yield the corresponding benzylamine, which is then oxidized to the aldehyde using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; sulfonation with concentrated sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 3-Cyclobutylbenzoic acid.

    Reduction: 3-Cyclobutylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the specific electrophilic reagent used.

Scientific Research Applications

3-Cyclobutylbenzaldehyde has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: Used in the production of specialty chemicals and as a building block in the synthesis of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-cyclobutylbenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group is highly reactive and can undergo nucleophilic addition reactions. In biological systems, it may interact with enzymes and proteins, forming covalent bonds with nucleophilic residues such as cysteine or lysine. These interactions can modulate the activity of enzymes and affect various biochemical pathways.

Comparison with Similar Compounds

3-Cyclobutylbenzaldehyde can be compared with other benzaldehyde derivatives such as:

    Benzaldehyde: The simplest form with no substituents on the benzene ring.

    4-Methylbenzaldehyde: Contains a methyl group at the para position.

    3-Phenylpropionaldehyde: Contains a phenyl group attached to a propionaldehyde moiety.

The uniqueness of this compound lies in the presence of the cyclobutyl group, which imparts distinct steric and electronic properties, influencing its reactivity and interactions in chemical and biological systems.

Biological Activity

3-Cyclobutylbenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its cyclobutyl group attached to a benzaldehyde moiety. The molecular formula is C10H10OC_{10}H_{10}O, and its structure can be represented as follows:

Cyclobutyl groupBenzaldehyde\text{Cyclobutyl group}-\text{Benzaldehyde}

This unique structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it can inhibit the growth of pathogens such as Staphylococcus aureus and Bacillus subtilis.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus50
Bacillus subtilis30
Escherichia coli100

These findings indicate that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines, which are crucial mediators in inflammatory responses. In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels.

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with bacterial membranes, leading to increased permeability and cell death.
  • Cytokine Modulation : It alters the signaling pathways involved in inflammation, thereby reducing cytokine production.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial metabolism.

Case Study 1: Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results showed that this compound not only inhibited bacterial growth but also enhanced the effectiveness of conventional antibiotics when used in combination therapy.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound in animal models. Mice treated with this compound showed reduced swelling and pain in inflammatory conditions compared to control groups, suggesting its potential for therapeutic use in inflammatory diseases.

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